molecular formula C20H22F6O3S2 B2606644 Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate CAS No. 1895006-01-5

Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate

Cat. No.: B2606644
CAS No.: 1895006-01-5
M. Wt: 488.5
InChI Key: HAYTWACXJNSBRL-UHFFFAOYSA-M
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Description

Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate (CAS: 1895006-01-5) is a sulfonium salt with the molecular formula C₂₀H₂₂F₆O₃S₂ and a molecular weight of 488.51 g/mol . It is characterized by two mesityl (2,4,6-trimethylphenyl) groups attached to a sulfur atom, which also bears a trifluoromethyl group and a trifluoromethanesulfonate (OTf) counterion. This compound is typically a white to light-yellow crystalline powder, requiring storage under inert atmospheres at temperatures below -20°C to maintain stability .

Its primary applications lie in organic synthesis, where it serves as a trifluoromethylthiolation reagent in photoredox/nickel dual catalytic systems. For example, it facilitates alkene dialkylation by introducing SCF₃ groups under mild conditions (TBME/tAmOH solvent, visible light) .

Properties

IUPAC Name

trifluoromethanesulfonate;trifluoromethyl-bis(2,4,6-trimethylphenyl)sulfanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3S.CHF3O3S/c1-11-7-13(3)17(14(4)8-11)23(19(20,21)22)18-15(5)9-12(2)10-16(18)6;2-1(3,4)8(5,6)7/h7-10H,1-6H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYTWACXJNSBRL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[S+](C2=C(C=C(C=C2C)C)C)C(F)(F)F)C.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1895006-01-5
Record name Dimesityl(trifluoromethyl)sulfonium Trifluoromethanesulfonate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate typically involves the reaction of dimesityl sulfide with trifluoromethyl iodide in the presence of a silver salt. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the reagents. The general reaction scheme is as follows:

Dimesityl sulfide+Trifluoromethyl iodide+Silver saltDimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate\text{Dimesityl sulfide} + \text{Trifluoromethyl iodide} + \text{Silver salt} \rightarrow \text{this compound} Dimesityl sulfide+Trifluoromethyl iodide+Silver salt→Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Trifluoromethylation via Photoredox Catalysis

The reagent facilitates trifluoromethylation of (hetero)aryl and alkyl bromides under photoredox conditions. A representative reaction involves:

  • Substrates : Aryl bromides (e.g., 4-bromobenzonitrile)

  • Catalysts : Ir(III) photocatalyst (e.g., 1 , 0.25 mol%) and CuBr₂- 2LiBr (20 mol%)

  • Conditions : Blue LED irradiation in acetone at room temperature

  • Yield : Up to 89% for aryl bromides .

Mechanism :

  • Photocatalytic generation of trifluoromethyl radical (CF₃- ) from the sulfonium salt.

  • Radical cross-coupling with aryl or alkyl radicals formed via single-electron transfer (SET) from the substrate.

  • Termination via recombination or hydrogen atom transfer (HAT) .

Radical-Mediated Cyclization and Trapping

The reagent participates in radical chain processes, as demonstrated by:

  • Radical Clock Experiment : Using ortho-O-(3-methyl-allyl)bromobenzene (58 ), cyclization yields alkyl-CF₃ product 59 (60% yield) without olefin isomerization, confirming aryl radical intermediacy .

  • TEMPO Trapping : Aryl-TEMPO adduct 57 forms exclusively under standard conditions, suppressing trifluoromethylarene production .

Table 1: Radical Intermediates in Mes-Umemoto Reactions

SubstrateProductYieldKey Observation
58 (olefin)59 (cyclized)60%Radical clock confirms intermediates
4-BromobenzonitrileTrifluoromethylarene89%TEMPO traps aryl radical

Electrophilic Trifluoromethylation

The sulfonium cation acts as an electrophilic CF₃⁺ donor in non-radical pathways:

  • Substrates : Electron-rich aromatics, enolates, and heterocycles.

  • Conditions : Often requires base (e.g., K₂CO₃) or Lewis acids to stabilize transition states .

  • Example : Mesitylation of arylboronic acids via cross-coupling .

Table 2: Catalytic Reactions Enabled by Mes-Umemoto Reagent

Reaction TypeSubstrateProductConditions
Diels-AlderDiene + DienophileCycloadductRT, solvent-free
HydrosilylationAlkynesVinylsilanesCu(I) catalyst, 60°C

Cross-Coupling Reactions

The reagent’s mesityl groups enable unique coupling pathways:

  • Mesitylation : Transfers mesityl groups to arylboronic acids in Pd-catalyzed cross-couplings .

  • Dual Functionalization : Simultaneous trifluoromethylation and mesitylation in one-pot reactions .

Comparison with Other Trifluoromethylation Reagents

ReagentCF₃ Source TypeKey AdvantagesLimitations
Mes-Umemoto ReagentElectrophilicHigh stability, late-stage functionalizationRequires light/catalyst
CF₃SO₂Na (Langlois’ Reagent)RadicalLow cost, broad substrate scopeOxidative conditions
Togni ReagentElectrophilicAir-stable, versatileExpensive

Scientific Research Applications

Trifluoromethylation Applications

Trifluoromethylation is a crucial transformation in organic chemistry due to the unique properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability. The Mes-Umemoto reagent has been effectively employed in several studies:

  • Photoredox Catalysis : Under blue LED irradiation conditions, this reagent facilitates the transformation of aryl bromides to trifluoromethylarenes with high yields (up to 96%) . The reaction typically involves a copper/photoredox catalytic system, which enhances the efficiency of CF3_3 radical generation.

Case Study: Trifluoromethylation of Aryl Bromides

A study demonstrated that various aryl bromides could be converted to their corresponding trifluoromethylated products using Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate. The results are summarized in Table 1.

SubstrateProductYield (%)
4-BromobenzonitrileTrifluoromethylated product89
1-Bromo-2-naphtholTrifluoromethylated naphthalene75
2-BromoanilineTrifluoromethylated aniline81
DibromobenzeneBis(trifluoromethyl)arene70

Mesitylation Applications

The Mes-Umemoto reagent has also been successfully used in mesitylation reactions, which are important for synthesizing complex organic molecules. This process often involves cross-coupling reactions that enhance the functionalization of substrates without compromising their integrity.

Case Study: Mesitylation of Arylboronic Acids

In another study, this compound was used in conjunction with palladium catalysts to achieve efficient mesitylation of arylboronic acids. Results are shown in Table 2.

Arylboronic AcidMesitylated ProductYield (%)
Phenylboronic AcidMesitylated phenyl derivative92
Para-substituted phenylMesitylated para-substituted product85
Ortho-substituted phenylMesitylated ortho-substituted product78

Mechanism of Action

The mechanism by which dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate exerts its effects involves the generation of a highly reactive trifluoromethyl cationThe molecular targets and pathways involved include the activation of alkyl and aryl halides, leading to the formation of trifluoromethylated products .

Comparison with Similar Compounds

Comparison with Similar Sulfonium and Triflate Compounds

Structural and Functional Analogues

Table 1: Key Properties of Selected Sulfonium Salts
Compound Name CAS Number Molecular Formula Key Applications/Reactivity Thermal Stability Reference
Dimesityl(trifluoromethyl)sulfonium triflate 1895006-01-5 C₂₀H₂₂F₆O₃S₂ Photoredox/Ni catalysis (SCF₃ introduction) Stable at -20°C (inert)
Diphenyl(trifluoromethyl)sulfonium triflate 147531-11-1 C₁₄H₁₀F₆O₃S₂ Electrophilic trifluoromethylation Less steric hindrance
1-Ethyl-4-phenylthio-morpholin-1-ium triflate - C₁₃H₁₈F₃NO₃S₂ Silent agonist for α7 nAChR receptors Stable at RT
Umemoto’s reagent (dibenzothiophenium triflate) 147531-14-4 C₁₃H₈F₃O₃S₂ Trifluoromethylation of arenes Sensitive to moisture
Key Differences :
  • Steric Effects : The mesityl groups in dimesityl sulfonium confer greater steric hindrance compared to diphenyl derivatives, reducing undesired side reactions in catalytic processes .
  • Reactivity : Unlike Umemoto’s reagent, which transfers CF₃⁺ for aromatic trifluoromethylation, dimesityl sulfonium enables radical-based SCF₃ transfer in alkene functionalization .
  • Biological Activity : Sulfonium salts like 1-ethyl-4-phenylthio-morpholin-1-ium triflate act as silent agonists for neuronal receptors (e.g., α7 nAChR), whereas dimesityl sulfonium is primarily used in synthetic chemistry .

Thermal and Chemical Stability

Dimesityl sulfonium triflate requires storage at -20°C under inert conditions, indicating moderate thermal sensitivity . In contrast, aminodifluorosulfinium triflates (e.g., diethylaminodifluorosulfinium triflate) exhibit enhanced thermal stability due to strong S–N bonds, enabling use in fluorination reactions at elevated temperatures .

Q & A

Q. What is the primary role of dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate in fluorination reactions?

This reagent acts as a trifluoromethoxy anion reservoir under fluoride ion activation, enabling nucleophilic trifluoromethoxylation. Its decomposition releases reactive intermediates (e.g., trifluoromethoxy anion), facilitating the introduction of -OCF₃ groups into organic substrates. Optimal performance requires anhydrous conditions and catalytic fluoride sources (e.g., KF) to avoid premature decomposition .

Q. How should researchers handle and store this compound to ensure stability?

Key precautions include:

  • Storage : Sealed containers under inert gas (N₂/Ar), protected from light and moisture.
  • Handling : Use gloves (nitrile or neoprene), safety goggles, and fume hoods to prevent skin/eye contact.
  • Decomposition Risk : Avoid prolonged exposure to fluoride ions or elevated temperatures (>40°C) to prevent undesired side reactions .

Q. What analytical methods confirm the purity and structure of this reagent?

  • Purity : GC-MS or HPLC (≥95% purity, as per commercial specifications) .
  • Structural Confirmation : ¹⁹F NMR (δ −55 to −60 ppm for CF₃ group), IR (S=O stretch ~1350 cm⁻¹), and elemental analysis (C: 43.2%, F: 25.6%) .

Q. What are typical solvents and reaction conditions for trifluoromethoxylation using this reagent?

  • Solvents : Dry dichloromethane (DCM) or acetonitrile.
  • Conditions : Ambient temperature, with catalytic fluoride sources (e.g., tetrabutylammonium fluoride, TBAF) to activate the reagent. Reaction times range from 2–12 hours depending on substrate reactivity .

Advanced Research Questions

Q. How does the steric bulk of the dimesityl group influence reactivity in electrophilic trifluoromethylation?

The dimesityl group (two mesityl substituents) stabilizes the sulfonium cation via steric shielding, reducing side reactions (e.g., hydrolysis) while enhancing electrophilicity at the sulfur center. This design improves selectivity in trifluoromethyl transfer to nucleophilic sites (e.g., alcohols, amines) .

Q. What strategies mitigate decomposition during large-scale trifluoromethoxylation?

  • Low-Temperature Control : Conduct reactions at 0–10°C to slow anion decomposition.
  • Fluoride Scavengers : Add molecular sieves or MgSO₄ to sequester trace water/F⁻ ions.
  • In Situ Monitoring : Use ¹⁹F NMR to track reagent consumption and intermediate stability .

Q. How does this reagent compare to other trifluoromethylating agents (e.g., Umemoto’s reagent) in terms of efficiency and scope?

Reagent Advantages Limitations
Dimesityl(trifluoromethyl)sulfonium triflateHigh thermal stability, broad substrate toleranceRequires fluoride activation, air-sensitive
Umemoto’s reagentAir-stable, no F⁻ activation neededLimited to electron-rich arenes
Togni’s reagentRadical-based mechanismsRequires light/oxidants

Q. What mechanistic insights explain its dual role in trifluoromethoxylation and fluorophosgene generation?

Under basic conditions, the reagent decomposes via two pathways:

Trifluoromethoxy Anion Release : F⁻ cleaves the S–CF₃ bond, generating CF₃O⁻ for nucleophilic substitution.

Fluorophosgene Formation : Thermal decomposition (≥60°C) produces COF₂ and F⁻, enabling carbonylative coupling or fluorination .

Q. How can researchers optimize yields in biphenyl trifluoromethylthiolation using this reagent?

  • Stoichiometry : Use 1.2–1.5 equivalents of reagent to substrate.
  • Additives : Include trifluoromethanesulfonic anhydride (Tf₂O) to stabilize reactive intermediates.
  • Yields : Reported 65–82% for biphenyl derivatives under DCM/Tf₂O conditions .

Q. What are the challenges in characterizing transient intermediates during its decomposition?

  • Short Lifespan : Use cryogenic trapping (-78°C) or flow chemistry to stabilize intermediates like CF₃O⁻.
  • In Situ Spectroscopy : Time-resolved ¹⁹F NMR or IR spectroscopy captures rapid reaction dynamics .

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